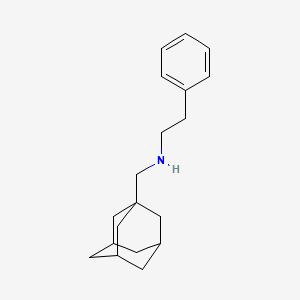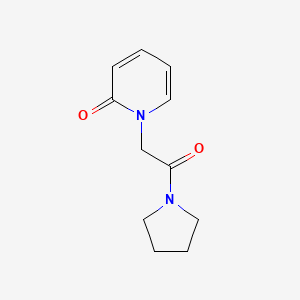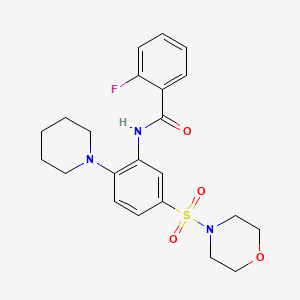![molecular formula C18H12INO3 B7499660 [4-[(4-Iodophenyl)iminomethyl]phenyl] furan-2-carboxylate](/img/structure/B7499660.png)
[4-[(4-Iodophenyl)iminomethyl]phenyl] furan-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-[(4-Iodophenyl)iminomethyl]phenyl] furan-2-carboxylate is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a derivative of furan-2-carboxylic acid and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of [4-[(4-Iodophenyl)iminomethyl]phenyl] furan-2-carboxylate is not fully understood. However, it has been suggested that its antitumor activity may be due to its ability to induce apoptosis in cancer cells. It has also been shown to inhibit the growth of bacteria by disrupting their cell membrane.
Biochemical and Physiological Effects:
[4-[(4-Iodophenyl)iminomethyl]phenyl] furan-2-carboxylate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit the growth of bacteria. Additionally, it has been shown to exhibit fluorescent properties, making it a potential imaging agent for cancer diagnosis.
Advantages and Limitations for Lab Experiments
One of the main advantages of [4-[(4-Iodophenyl)iminomethyl]phenyl] furan-2-carboxylate is its potential as a drug candidate due to its antitumor and antibacterial activities. Additionally, its fluorescent properties make it a useful tool for imaging studies. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in drug development.
Future Directions
There are several future directions for research on [4-[(4-Iodophenyl)iminomethyl]phenyl] furan-2-carboxylate. One area of interest is the optimization of its synthesis method to improve its yield and purity. Additionally, further studies are needed to elucidate its mechanism of action and to identify its molecular targets. Another potential direction is the development of new drugs based on [4-[(4-Iodophenyl)iminomethyl]phenyl] furan-2-carboxylate for the treatment of cancer and bacterial infections. Finally, its potential as an imaging agent for cancer diagnosis should be further explored.
Conclusion:
In conclusion, [4-[(4-Iodophenyl)iminomethyl]phenyl] furan-2-carboxylate is a chemical compound that has attracted significant attention in scientific research due to its unique properties. It has been synthesized using various methods and has shown potential as a drug candidate for the treatment of cancer and bacterial infections. Additionally, its fluorescent properties make it a useful tool for imaging studies. However, further research is needed to fully understand its mechanism of action and to optimize its use in drug development.
Synthesis Methods
[4-[(4-Iodophenyl)iminomethyl]phenyl] furan-2-carboxylate has been synthesized using different methods. One of the most common methods involves the reaction between 4-iodobenzaldehyde and furan-2-carboxylic acid in the presence of a catalyst such as triethylamine. The reaction is carried out in a solvent such as dichloromethane or chloroform, and the product is obtained after purification using column chromatography.
Scientific Research Applications
[4-[(4-Iodophenyl)iminomethyl]phenyl] furan-2-carboxylate has been extensively studied for its potential applications in various scientific fields. It has been shown to exhibit antitumor and antibacterial activities, making it a promising candidate for the development of new drugs. Additionally, it has been used as a fluorescent probe for the detection of metal ions and has shown potential as an imaging agent for cancer diagnosis.
properties
IUPAC Name |
[4-[(4-iodophenyl)iminomethyl]phenyl] furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12INO3/c19-14-5-7-15(8-6-14)20-12-13-3-9-16(10-4-13)23-18(21)17-2-1-11-22-17/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPOYSJTYNOBMMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)OC2=CC=C(C=C2)C=NC3=CC=C(C=C3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12INO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-cyanophenyl)methyl]-N,2-dimethylfuran-3-carboxamide](/img/structure/B7499586.png)
![N-[4-[[6-chloro-3-(2-methylpropyl)-4-oxoquinazolin-2-yl]sulfanylmethyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B7499601.png)


![7-(3-chloro-4-ethoxyphenyl)-8-(2-hydroxyethyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B7499623.png)







